molecular formula C28H22N2O6 B13135230 4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone CAS No. 79542-42-0

4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone

Cat. No.: B13135230
CAS No.: 79542-42-0
M. Wt: 482.5 g/mol
InChI Key: JRKWACBPHRCXQH-UHFFFAOYSA-N
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Description

4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone is a complex organic compound with the molecular formula C28H22N2O6 It is characterized by its anthraquinone core structure, which is substituted with amino, hydroxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone typically involves multi-step organic reactions. One common method includes the initial formation of the anthraquinone core, followed by the introduction of amino and hydroxy groups through substitution reactions. The methoxy groups are then added via methylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone is unique due to its specific combination of amino, hydroxy, and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

79542-42-0

Molecular Formula

C28H22N2O6

Molecular Weight

482.5 g/mol

IUPAC Name

4,8-diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthracene-9,10-dione

InChI

InChI=1S/C28H22N2O6/c1-35-15-7-3-13(4-8-15)17-11-19(29)21-23(25(17)31)27(33)22-20(30)12-18(26(32)24(22)28(21)34)14-5-9-16(36-2)10-6-14/h3-12,31-32H,29-30H2,1-2H3

InChI Key

JRKWACBPHRCXQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=C(C(=C4C3=O)O)C5=CC=C(C=C5)OC)N)N

Origin of Product

United States

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